6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Beschreibung
6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core with a chloro substituent at position 6 and a 2-methylphenyl group at position 2. This scaffold is synthesized through multistep reactions, typically starting with 3-chloro-6-hydrazinopyridazine, which undergoes condensation with aromatic aldehydes (e.g., 2-methylbenzaldehyde) in ethanol and acetic acid to form hydrazone intermediates. Subsequent cyclization with reagents like ferric chloride yields the triazolo[4,3-b]pyridazine derivatives . The compound’s structural rigidity and electronic properties make it a promising candidate for medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Eigenschaften
IUPAC Name |
6-chloro-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-4-2-3-5-9(8)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFRMXAILDPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction of 3,6-Dichloropyridazine with 5-(2-Methylphenyl)Tetrazole
In a typical procedure, 3,6-dichloropyridazine reacts with 5-(2-methylphenyl)tetrazole in toluene under reflux conditions, catalyzed by pyridine. The reaction mechanism proceeds via nucleophilic displacement of the chlorine atom at the 3-position of the pyridazine ring by the tetrazole's nitrogen. Pyridine acts as both a base and a catalyst, neutralizing HCl byproducts and facilitating the substitution.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Molar Ratio (Pyridazine:Tetrazole) | 1:3 |
| Solvent | Toluene |
| Catalyst | Pyridine (3.3 eq relative to pyridazine) |
| Temperature | Reflux (~110°C) |
| Duration | 5 hours |
Thermal Cyclization
The intermediate product undergoes intramolecular cyclization upon heating, forming the triazolo[4,3-b]pyridazine core. This step likely proceeds via a-sigmatropic shift, with the tetrazole's N2 nitrogen attacking the pyridazine's C4 position, followed by elimination of HCl.
Characteristic Bond Lengths in the Product
- C1–Cl1 bond: 1.732 Å (weakened due to electron withdrawal by the triazole ring)
- N–N bonds in the triazole: 1.372–1.381 Å
- Pyridazine C–C bonds: Alternating lengths (1.343–1.426 Å) indicating localized double bonds
Purification and Crystallization
Post-synthesis purification typically employs silica gel chromatography with a toluene/ethyl acetate (1:1) mobile phase, yielding the product with an Rf value of approximately 0.23. Crystallization from chloroform/hexanes produces needle-like crystals suitable for X-ray diffraction analysis.
Critical Crystallographic Features
- Planar molecular structure (RMS deviation ≤0.036 Å)
- Intramolecular C–H⋯N hydrogen bonding (H6–N9: 2.55 Å)
- π–π stacking between pyridazine and phenyl rings (centroid distance: 3.70 Å)
Alternative Synthetic Approaches
While the biaryl coupling method remains predominant, emerging strategies warrant consideration:
Transition Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki-Miyaura couplings could theoretically introduce the 2-methylphenyl group post-cyclization. However, the electron-deficient nature of the triazolo-pyridazine system may necessitate specialized catalysts (e.g., XPhos Pd G3) and elevated temperatures.
Solid-Phase Synthesis
Immobilization of the pyridazine precursor on Wang resin could enable iterative coupling and cyclization steps, though this remains speculative without direct experimental validation.
Challenges in Isomer-Specific Synthesis
The 2-methylphenyl substituent introduces unique steric and electronic considerations compared to its 3-methyl counterpart:
Steric Hindrance : Ortho-methyl groups may impede nucleophilic attack at the pyridazine's 3-position, potentially requiring:
- Higher reaction temperatures (120–130°C)
- Prolonged reaction times (8–10 hours)
- Polar aprotic solvents (DMF, DMSO) to enhance solubility
Crystallization Behavior : The asymmetric substitution pattern could disrupt the π–π stacking observed in the 3-methyl isomer, necessitating alternative solvent systems (e.g., DCM/hexanes) for effective crystal growth.
Industrial-Scale Considerations
For potential commercial production, several factors require optimization:
Process Economics
| Component | Cost Driver | Mitigation Strategy |
|---|---|---|
| 5-(2-Methylphenyl)Tetrazole | Multi-step synthesis from o-xylene | Continuous flow nitration/cyclization |
| Solvent Recovery | Toluene recycling efficiency | Short-path distillation systems |
Environmental Impact
- HCl gas neutralization: Scrubbers vs. aqueous NaOH traps
- Chromatography waste: Switch to centrifugal partition chromatography for reduced silica consumption
Analytical Characterization
Comprehensive quality control requires multi-technique verification:
HPLC-MS
- Column: C18, 2.6 μm, 100 Å
- Mobile Phase: 0.1% FA in H2O/ACN gradient
- Expected [M+H]+: m/z 285.06
Single-Crystal XRD
Thermal Analysis
Analyse Chemischer Reaktionen
6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: The triazolopyridazine ring can participate in cyclization reactions to form fused ring systems, which are of interest in the development of new pharmaceuticals and materials.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a complex bicyclic structure composed of a pyridazine ring fused with a triazole ring. Its molecular formula is , and it is characterized by the presence of a chlorine atom at the sixth position of the pyridazine ring and a methyl group on the phenyl ring linked to the nitrogen atom at the third position of the triazole ring. This structural configuration contributes to its stability and biological activity.
Research indicates that 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activities, particularly as an enzyme inhibitor targeting various kinases involved in cellular signaling pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
These findings suggest that the compound effectively induces cytotoxicity against cancer cells through mechanisms such as apoptosis and inhibition of tubulin polymerization.
Antimicrobial Activity
Similar derivatives of this compound have shown antimicrobial properties against various pathogens. For example:
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 |
| Compound B | E. coli | <5 |
This indicates that 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine may also possess significant antimicrobial properties.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM.
- Another research effort assessed cytotoxic effects against multiple cancer cell lines using the MTT assay, revealing significant cytotoxicity with IC50 values in the low micromolar range.
- Structure-activity relationship (SAR) studies have highlighted how modifications on the triazole and pyridazine rings can enhance biological activity.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Antimicrobial Activity
Compounds with halogenated aryl groups show enhanced antifungal and antibacterial potency:
- 6-Chloro-3-(4-chlorobenzyl) derivative : Exhibited 67% inhibition against Candida albicans at 50 µg/mL, comparable to fluconazole .
- 6-Chloro-3-(3-fluorophenyl) derivative : Demonstrated MIC values of 8 µg/mL against Staphylococcus aureus due to fluorine’s electronegativity enhancing membrane penetration .
Bromodomain Inhibition
Bulkier substituents at position 3 improve BRD4 binding affinity:
Biologische Aktivität
6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure composed of a pyridazine ring fused with a triazole ring. The presence of a chlorine atom at the sixth position and a 2-methylphenyl group at the third position contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 244.68 g/mol .
Research indicates that 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit several kinases, particularly mitogen-activated protein kinases (MAPKs), which are critical for cell signaling pathways involved in growth and differentiation . The mechanism involves binding to active sites on these enzymes, leading to a reduction in their activity and subsequent effects on cellular processes such as metabolism and gene expression.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial protein synthesis by interacting with ribosomal subunits, thereby exhibiting potential as an antimicrobial agent .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells is linked to its interaction with key signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is crucial for optimizing its biological activity. Modifications in the structure can significantly influence its efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine | Chlorine at 6th position | Inhibits MAPKs |
| 5-Chloro-1H-[1,2,4]triazole | Simple triazole structure | Limited activity due to lack of pyridazine ring |
| 7-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | Methyl substitution at different position | Varies in biological activity due to substitution |
This table illustrates how slight modifications can lead to variations in biological efficacy and chemical properties .
Case Studies
Several studies have explored the biological activity of 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine:
- Anticancer Activity : A study evaluated the compound's effects on MCF-7 and MDA-MB-231 breast cancer cell lines. It demonstrated significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
- Antimicrobial Effects : In vitro studies indicated that the compound effectively inhibited the growth of various bacterial strains. Its mechanism appears to involve disruption of protein synthesis pathways .
- Kinase Inhibition : Research highlighted its role as an inhibitor of Src/Abl kinases in hematological malignancies. The compound showed promising results in reducing tumor growth in xenograft models .
Q & A
Q. What are the key synthetic methodologies for 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves cyclocondensation of hydrazine derivatives with pyridazine precursors. A common route includes:
- Step 1: Preparation of 3-chloro-6-hydrazinopyridazine via substitution of 3,6-dichloropyridazine with hydrazine.
- Step 2: Condensation with 2-methylbenzaldehyde to form a hydrazone intermediate.
- Step 3: Oxidative cyclization using agents like iodine(III) reagents (e.g., iodobenzene diacetate) or Br₂/AcOH to form the triazole ring .
Optimization Tips: Use polar aprotic solvents (e.g., DMF) and controlled heating (80–100°C) to improve yield (reported 48–67% for analogous compounds) .
Q. How is the crystal structure of this compound characterized, and what structural features influence its stability?
X-ray crystallography reveals:
- Planar bicyclic core with fused triazole and pyridazine rings.
- Intramolecular C–H⋯N hydrogen bonding , stabilizing the planar conformation.
- Intermolecular π–π interactions between aromatic systems (distance: ~3.5 Å), forming dimeric structures in the crystal lattice.
- Weak C–Cl bond (bond length: ~1.73 Å), suggesting susceptibility to nucleophilic substitution .
Key Stability Factors: Hydrogen bonding and π-stacking contribute to thermal stability (decomposition >200°C) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening focuses on kinase inhibition:
- In vitro kinase assays (e.g., MAPK inhibition): Measure IC₅₀ values using ATP-coupled enzymatic assays.
- Cellular proliferation assays (e.g., MTT on HeLa cells): Compare cytotoxicity to reference drugs (e.g., adriamycin IC₅₀: 1.2 μg/mL) .
Data Interpretation: Low μM IC₅₀ values indicate potential therapeutic relevance, but require validation in orthogonal assays (e.g., Western blotting for downstream signaling proteins) .
Advanced Research Questions
Q. How do structural modifications impact structure-activity relationships (SAR) in analogues?
Q. How can conflicting data on enzyme inhibition be resolved?
Contradictions (e.g., variable IC₅₀ across studies) may arise from:
- Assay conditions: ATP concentration (Km adjustments), buffer pH, or reducing agents (e.g., DTT) affecting redox-sensitive enzymes.
- Compound purity: HPLC-MS validation (>95% purity) is critical to exclude off-target effects.
Resolution Strategy:
Orthogonal assays: Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., phospho-kinase profiling) approaches.
Computational docking: Validate binding modes using homology models (e.g., c-Met kinase PDB: 3LQ8) to identify key interactions .
Q. What methodologies optimize synthetic yield and scalability?
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking (AutoDock Vina): Simulate binding to kinase ATP pockets (e.g., MAPK14). Key interactions:
- Chlorine forms halogen bonds with Leu74.
- 2-Methylphenyl engages in hydrophobic contacts with Val38.
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Metrics: RMSD <2.0 Å indicates stable binding .
Key Recommendations for Researchers
- Prioritize orthogonal assays to validate biological activity, minimizing false positives.
- Leverage X-ray crystallography to resolve ambiguous SAR trends.
- Optimize synthetic protocols using Pd catalysts and mixed solvent systems for scalability.
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